(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol
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Overview
Description
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol is an organic compound characterized by the presence of a butylphenyl group, a chlorophenyl group, and an imino group attached to a prop-1-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol typically involves the condensation of 4-butylaniline with 4-chlorobenzaldehyde under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to a reaction with propargyl alcohol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-one.
Reduction: Formation of 3-[(4-butylphenyl)amino]-1-(4-chlorophenyl)prop-1-en-1-ol.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3E)-3-[(4-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol
- (1Z,3E)-3-[(4-ethylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol
- (1Z,3E)-3-[(4-propylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol
Uniqueness
The uniqueness of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol lies in its specific butyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C19H20ClNO |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
(Z)-3-(4-butylanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20ClNO/c1-2-3-4-15-5-11-18(12-6-15)21-14-13-19(22)16-7-9-17(20)10-8-16/h5-14,21H,2-4H2,1H3/b14-13- |
InChI Key |
PJFINDMISLTKTF-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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